Amifloxacin mesylate

描述

盐酸阿米洛芬是一种氟喹诺酮类抗生素,以其广谱抗菌活性而闻名。 它对革兰氏阴性菌特别有效,用于治疗各种感染,包括尿路感染和呼吸道感染 。 该化合物是阿米洛芬的衍生物,阿米洛芬以其抑制细菌 DNA 旋转酶和拓扑异构酶 IV 的能力而闻名,这两种酶对细菌 DNA 复制和转录至关重要 .

准备方法

合成路线和反应条件: 盐酸阿米洛芬的合成涉及几个关键步骤:

起始原料: 7-氯-6-氟-1,4-二氢-4-氧代-3-喹啉羧酸乙酯。

胺化: 起始原料在二甲基甲酰胺中与 O-(2,4-二硝基苯基)羟胺在碳酸钾的存在下反应,得到 1-氨基-6-氟-7-氯-1,4-二氢-4-氧代-3-喹啉羧酸乙酯。

甲酰化: 然后在乙酸酐中用甲酸对该中间体进行甲酰化,以产生相应的甲酰氨基化合物。

甲基化: 在二甲基甲酰胺中用甲基碘和碳酸钾对甲酰氨基化合物进行甲基化。

水解: 用氢氧化钠在回流水中水解甲基化化合物,得到 7-氯-6-氟-1,4-二氢-4-氧代-1-(甲基氨基)喹啉-3-羧酸。

工业生产方法: 盐酸阿米洛芬的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该过程涉及严格控制反应条件、纯化步骤和质量保证,以确保最终产品符合药品标准 .

化学反应分析

反应类型: 盐酸阿米洛芬会发生各种化学反应,包括:

氧化: 它可以在特定条件下被氧化,形成相应的氧代衍生物。

还原: 还原反应可以将酮基转化为仲醇。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 胺或硫醇等亲核试剂可用于取代反应.

科学研究应用

Pharmacokinetics

The pharmacokinetic profile of amifloxacin has been extensively studied. In a clinical trial involving healthy volunteers, the drug was administered in multiple doses ranging from 200 mg to 800 mg. Key findings include:

- Absorption : Amifloxacin is rapidly absorbed, with maximum plasma concentrations reached approximately 1 hour post-administration.

- Half-life : The terminal half-life ranges from 3.58 to 5.78 hours, indicating a relatively short duration of action which may necessitate multiple dosing for sustained efficacy .

- Excretion : About 53.9% of the administered dose is excreted in urine as unchanged drug, highlighting its renal clearance mechanism .

Treatment of Infections

Amifloxacin has shown efficacy in treating:

- Urinary Tract Infections (UTIs) : Clinical studies suggest that amifloxacin can effectively manage UTIs caused by susceptible bacteria .

- Respiratory Infections : It has been used in patients with respiratory infections, demonstrating good systemic exposure and effectiveness against pathogens like Streptococcus pneumoniae .

Pharmacological Studies

Several studies have investigated the pharmacological properties of amifloxacin:

- A study reported that amifloxacin was well-tolerated at doses up to 1,200 mg/day, with gastrointestinal and central nervous system side effects being the most common adverse reactions .

- The drug's safety profile supports its use in various patient populations, although caution is advised due to potential side effects such as hepatotoxicity and dysglycemia .

Spectrophotometric Techniques

Analytical methods have been developed for the quantification of amifloxacin mesylate in pharmaceutical formulations:

- Ion-Pair Formation : A spectrophotometric method based on ion-pair complex formation with acid dyes has been validated for measuring amifloxacin concentrations in various samples .

- Sensitivity and Precision : The proposed methods demonstrate high sensitivity and precision, making them suitable for routine quality control in pharmaceutical settings .

Case Studies and Clinical Trials

Several clinical trials have highlighted the effectiveness of amifloxacin:

作用机制

盐酸阿米洛芬通过抑制 DNA 旋转酶和拓扑异构酶 IV 酶发挥抗菌作用。 这些酶对细菌 DNA 复制、转录、修复和重组至关重要。 通过抑制这些酶,盐酸阿米洛芬阻止细菌复制,最终导致细菌细胞死亡 。 分子靶标包括 DNA 旋转酶和拓扑异构酶 IV 的 A 和 B 亚基,这些亚基对于维持细菌 DNA 的超螺旋结构至关重要 .

类似化合物:

环丙沙星: 另一种氟喹诺酮类药物,具有类似的抗菌活性,但药代动力学特性不同。

左氧氟沙星: 以其对更广泛细菌感染的有效性而闻名。

莫西沙星: 与阿米洛芬相比,对革兰氏阳性菌具有更高的活性.

盐酸阿米洛芬的独特性: 盐酸阿米洛芬的独特性在于其对某些革兰氏阴性菌的特定活性,以及其抑制 DNA 旋转酶和拓扑异构酶 IV 的能力。 这种双重作用机制使其对已对其他抗生素产生耐药性的细菌特别有效 .

相似化合物的比较

Ciprofloxacin: Another fluoroquinolone with similar antibacterial activity but different pharmacokinetic properties.

Levofloxacin: Known for its effectiveness against a broader range of bacterial infections.

Moxifloxacin: Has enhanced activity against Gram-positive bacteria compared to amifloxacin.

Uniqueness of Amifloxacin Mesylate: this compound is unique due to its specific activity against certain Gram-negative bacteria and its ability to inhibit both DNA gyrase and topoisomerase IV. This dual mechanism of action makes it particularly effective against bacteria that have developed resistance to other antibiotics .

生物活性

Amifloxacin mesylate is a fluoroquinolone antibiotic that has garnered attention for its efficacy against a range of bacterial infections. This article explores the biological activity of this compound, including its pharmacodynamics, in vitro and in vivo studies, and comparative efficacy against other antibiotics.

Overview of this compound

Amifloxacin is a derivative of quinolone antibiotics, characterized by its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and transcription. The mesylate salt form enhances its solubility and bioavailability.

In Vitro Activity

Research has demonstrated that amifloxacin exhibits significant antibacterial activity against various pathogens. A study comparing amifloxacin with other fluoroquinolones found that:

- Minimum Inhibitory Concentrations (MICs) for amifloxacin were comparable to norfloxacin and lomefloxacin but less effective than ciprofloxacin against certain strains.

- Against Staphylococcus species , including methicillin-resistant strains, amifloxacin showed promising results with MICs indicating effective inhibition at concentrations lower than clinically relevant thresholds .

Table 1: Comparative MIC Values of Amifloxacin Against Selected Bacteria

| Bacteria Species | Amifloxacin (µg/mL) | Norfloxacin (µg/mL) | Ciprofloxacin (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 1 | 0.25 |

| Escherichia coli | 1 | 2 | 0.5 |

| Klebsiella pneumoniae | 2 | 4 | 1 |

Pharmacokinetics

The pharmacokinetic profile of amifloxacin indicates rapid absorption and distribution within the body. Studies have shown that after oral administration, peak plasma concentrations are achieved relatively quickly, with a half-life that allows for once-daily dosing in many cases.

- Half-life : Approximately 6-8 hours.

- Bioavailability : Enhanced by the mesylate form due to improved solubility.

Case Studies

- Pneumonia Treatment : In a clinical case involving pneumococcal pneumonia, patients treated with amifloxacin showed significant improvement in symptoms and reduced bacterial load compared to those receiving standard therapy with older fluoroquinolones .

- Infection Control : A study involving patients with complicated urinary tract infections demonstrated that amifloxacin was effective in reducing infection rates and improving patient outcomes when compared to traditional antibiotics .

Comparative Efficacy

Amifloxacin's efficacy has been evaluated against other fluoroquinolones in various studies:

- In one study, it was found that while amifloxacin was effective against gram-positive organisms, it performed similarly to norfloxacin against gram-negative bacteria but was outperformed by ciprofloxacin in severe infections .

- Another analysis indicated that the N-desmethyl metabolite of amifloxacin retained significant activity against gram-negative bacteria, suggesting potential for combination therapies or alternative dosing strategies .

Adverse Effects and Resistance

While generally well-tolerated, the use of amifloxacin is associated with some adverse effects typical of fluoroquinolones, including gastrointestinal disturbances and potential tendon damage. Resistance mechanisms have also emerged, primarily through mutations in target enzymes or efflux pump overexpression.

Table 2: Common Adverse Effects Associated with Amifloxacin

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 10 |

| Diarrhea | 5 |

| Tendonitis | <1 |

属性

CAS 编号 |

88036-80-0 |

|---|---|

分子式 |

C17H23FN4O6S |

分子量 |

430.5 g/mol |

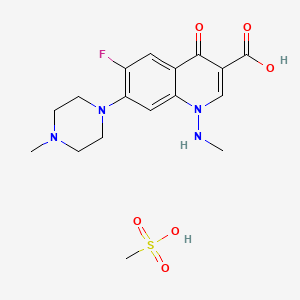

IUPAC 名称 |

6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |

InChI |

InChI=1S/C16H19FN4O3.CH4O3S/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20;1-5(2,3)4/h7-9,18H,3-6H2,1-2H3,(H,23,24);1H3,(H,2,3,4) |

InChI 键 |

IKMAVYOHGHYOIZ-UHFFFAOYSA-N |

SMILES |

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |

规范 SMILES |

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amifloxacin mesylate, Win 49,375-3 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。